![molecular formula C19H17NO3S B2406713 Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate CAS No. 896615-96-6](/img/structure/B2406713.png)
Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives are prepared from enaminones via the reaction with different nucleophiles and electrophiles .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on naphthalene derivatives, including those with specific substitutions similar to the compound , demonstrates diverse applications in synthetic chemistry. For example, Göksu et al. (2003) described a concise synthesis approach starting from naphthalene-2,3-diol to produce 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, highlighting methodologies that could be relevant for synthesizing complex naphthalene derivatives like the one mentioned. This process involves methylation, Friedel-Crafts acylation, and several other steps, showcasing the versatility of naphthalene as a core structure for chemical modifications (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Environmental Chemistry and Reactions
Studies by Phousongphouang and Arey (2002) on the gas-phase reactions of alkylnaphthalenes with nitrate radicals have implications for understanding the atmospheric chemistry of complex naphthalene derivatives. Their work quantifies how naphthalene and its derivatives react with nitrate radicals, providing insight into their nighttime atmospheric degradation, which could be relevant for assessing the environmental stability and behavior of "Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate" (Phousongphouang & Arey, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-11-12(2)24-18(16(11)19(22)23-3)20-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBMOYKGUOEEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
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